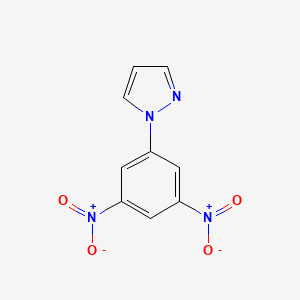

1-(3,5-dinitrophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N4O4 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

1-(3,5-dinitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6N4O4/c14-12(15)8-4-7(11-3-1-2-10-11)5-9(6-8)13(16)17/h1-6H |

InChI Key |

XZXDFDQARZEDEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Pyrazole Heterocycles in Advanced Organic Synthesis and Medicinal Chemistry

Pyrazole (B372694), a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the fields of organic synthesis and medicinal chemistry. numberanalytics.comwisdomlib.org Its unique chemical structure imparts a range of biological activities, making it a "privileged structure" in drug development. nih.gov Pyrazole derivatives are integral to a wide array of pharmaceuticals, demonstrating anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comnih.gov

The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired therapeutic effects. nih.gov For instance, the substitution on the pyrazole ring can significantly influence the molecule's efficacy and potency. nih.gov In medicinal chemistry, pyrazole-containing compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits the COX-2 enzyme. nih.gov Other examples include antipyrine (B355649) and phenylbutazone, which have been used for their analgesic and anti-inflammatory effects. nih.gov

The pyrazole scaffold is not only significant in pharmaceuticals but also in agrochemicals and materials science, where its derivatives are used as pesticides, herbicides, and in the creation of novel materials like luminescent compounds. numberanalytics.com The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with methods ranging from the traditional Knorr synthesis—the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound—to modern, innovative techniques like multi-component and catalyzed reactions. numberanalytics.comorganic-chemistry.orgnih.gov

The Strategic Role of Dinitrophenyl Moieties in Designing Functional Organic Compounds

The dinitrophenyl group, specifically the 2,4-dinitrophenyl (DNP) or 3,5-dinitrophenyl moiety, is a critical functional group in the design of various organic compounds. drugbank.com Characterized by a benzene (B151609) ring substituted with two nitro groups, this moiety is strongly electron-withdrawing. This property is key to its utility in several chemical applications.

One of the classic uses of a dinitrophenyl group is in derivatizing other functional groups. For example, 2,4-dinitrophenylhydrazine (B122626) is a well-known reagent used to identify aldehydes and ketones, forming characteristic colored precipitates. ncert.nic.in In peptide synthesis, the 2,4-dinitrophenyl group has been employed as a protecting group for the hydroxyl function of tyrosine. nih.gov

Overview of Key Research Trajectories and Challenges for 1 3,5 Dinitrophenyl 1h Pyrazole and Its Derivatives

N-Arylation Approaches for Attaching Dinitrophenyl Moieties to Pyrazole Rings

N-arylation is a powerful method for forming carbon-nitrogen bonds, and several techniques have been adapted for the synthesis of N-arylpyrazoles. These methods are particularly useful for introducing the 3,5-dinitrophenyl group onto the pyrazole nitrogen.

The direct N-arylation of pyrazole with a suitably activated nitrobenzene (B124822) derivative, such as 1-chloro-3,5-dinitrobenzene (B1328920) or 1-fluoro-3,5-dinitrobenzene, represents a common approach. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring makes the ipso-carbon highly electrophilic and susceptible to attack by the nucleophilic nitrogen of the pyrazole ring.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). semanticscholar.org For instance, the reaction of 3,5-disubstituted-pyrazoles with 4-fluoronitrobenzene in DMSO with potassium tert-butoxide as the base at 70°C yields the corresponding 1-(4-nitrophenyl)-pyrazoles in good yields (70-94%). semanticscholar.org A similar strategy can be employed with 1-halo-3,5-dinitrobenzene to obtain the target compound. The reaction of 4-methyl-3(5)-nitropyrazole with 1,3,5-trinitrobenzene has also been shown to produce 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole. researchgate.net

A study on the synthesis of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) highlights a similar SNAr reaction. d-nb.info In this case, potassium 4-amino-3,5-dinitropyrazol-1-ide (KADNP) is reacted with picryl chloride (PicCl) in acetonitrile (B52724) at 70°C, achieving a yield of 88% in 8 hours. d-nb.info This demonstrates the feasibility of using highly activated chloro-nitroaromatics for the N-arylation of pyrazole salts.

Table 1: Examples of Direct N-Arylation of Pyrazoles

| Pyrazole Substrate | Arylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 3,5-Disubstituted-pyrazoles | 4-Fluoronitrobenzene | K-tert-butoxide | DMSO | 70°C, 45-120 min | 70-94% | semanticscholar.org |

| 4-Methyl-3(5)-nitropyrazole | 1,3,5-Trinitrobenzene | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Potassium 4-amino-3,5-dinitropyrazol-1-ide | Picryl Chloride | None | Acetonitrile | 70°C, 8 h | 88% | d-nb.info |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming C-N bonds. nih.govcapes.gov.br This methodology can be applied to the N-arylation of pyrazoles with aryl halides, including those substituted with nitro groups. These reactions typically employ a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky electron-rich phosphine (B1218219) ligand, like tBuBrettPhos or tBuDavePhos, and a base. nih.govorganic-chemistry.orgarkat-usa.org

While direct examples for the synthesis of this compound using this method are not prevalent in the provided search results, the general applicability is well-established for a wide range of aryl halides and pyrazole derivatives. organic-chemistry.orgresearchgate.netelsevierpure.com For instance, the palladium-catalyzed coupling of various aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand proceeds in very good yields. organic-chemistry.orgresearchgate.netelsevierpure.com This suggests that 1-halo-3,5-dinitrobenzene would be a viable coupling partner. A recent development also includes the palladium-catalyzed denitrative N-arylation, where a nitro group itself is replaced, providing a pathway to couple N-H heteroarenes with nitroarenes. rsc.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction, is a classical and cost-effective alternative to palladium-catalyzed methods. mdpi.comnih.gov This reaction typically involves coupling an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst (e.g., CuI, Cu2O, or copper powder) and a base, often at elevated temperatures. nih.govaksaray.edu.tracs.org

Modern advancements have led to the development of milder reaction conditions, often facilitated by the use of ligands such as diamines or amino acids. organic-chemistry.orgorganic-chemistry.org For example, the N-arylation of various heterocycles, including pyrazoles, with aryl iodides or bromides can be achieved in good yields using a catalyst system of CuI and a diamine ligand. organic-chemistry.org CuO hollow nanospheres have also been shown to be an efficient catalyst for the N-arylation of nitrogen-containing heterocycles with aryl halides. mdpi.com These protocols are generally tolerant of various functional groups, making them suitable for substrates like 1-halo-3,5-dinitrobenzene. organic-chemistry.orgmdpi.com

Table 2: Comparison of Catalytic N-Arylation Methods for Pyrazoles

| Method | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig | Pd(0) or Pd(II) catalyst + phosphine ligand | Aryl halides, aryl triflates | High efficiency, broad substrate scope, mild conditions |

| Ullmann Condensation | Cu(I) or Cu(II) salt ± ligand | Aryl halides (especially iodides and bromides) | Cost-effective, experimentally simple |

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ijpsjournal.comrsc.org This technique has been successfully applied to the N-arylation of pyrazoles. semanticscholar.orgresearchgate.net

For example, the direct N-arylation of 3,5-disubstituted-pyrazoles with fluoronitrobenzenes can be significantly expedited using microwave heating. semanticscholar.orgresearchgate.net While conventional heating might require several hours, microwave-assisted synthesis can often be completed in minutes. rsc.orgdergipark.org.tr Studies have shown that microwave-assisted synthesis of various pyrazole derivatives, including N-aryl pyrazoles, proceeds with high efficiency under solvent-free or solvent-minimal conditions, which aligns with the principles of green chemistry. ijpsjournal.comdergipark.org.trsemanticscholar.org The synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via cyclocondensation, for instance, was achieved in 3-5 minutes with 82-98% yields under microwave irradiation, compared to much longer times with conventional methods. rsc.org This enhancement in reaction efficiency makes microwave assistance a highly attractive option for the synthesis of this compound.

Cyclocondensation Reactions in the Formation of Dinitrophenyl Pyrazole Systems

An alternative to N-arylation is the construction of the pyrazole ring from acyclic precursors, where the dinitrophenyl moiety is already attached to one of the starting materials.

The Knorr pyrazole synthesis is a fundamental and widely used method for preparing pyrazoles. jk-sci.comslideshare.net It involves the condensation reaction between a 1,3-dicarbonyl compound (like acetylacetone) and a hydrazine (B178648) derivative. jk-sci.comyoutube.com To synthesize this compound, the required hydrazine derivative is (3,5-dinitrophenyl)hydrazine. nih.gov

The reaction mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.comslideshare.net The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by acid. jk-sci.com For example, the reaction of 1,3-diphenylpropane-1,3-dione with (3,5-dinitrophenyl)hydrazine in refluxing ethanol yields 1-(3,5-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. nih.gov The regioselectivity of the Knorr synthesis can be an issue with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of isomeric pyrazoles. researchgate.net

Condensation of Hydrazine Derivatives with α,β-Unsaturated Ketones and Derivatives

A common and effective method for synthesizing pyrazole rings is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. youtube.comthepharmajournal.com In the context of this compound, this involves the reaction of 3,5-dinitrophenylhydrazine with a suitable α,β-unsaturated ketone or aldehyde.

The reaction mechanism generally proceeds through the initial formation of a hydrazone, which then undergoes cyclization to form a pyrazoline intermediate. semanticscholar.orgnih.gov Subsequent oxidation or elimination of a leaving group leads to the aromatic pyrazole ring. semanticscholar.org The use of α,β-unsaturated carbonyl compounds offers a direct route to substituted pyrazoles. thepharmajournal.com For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine derivatives is a well-established method for the synthesis of 3,5-diaryl-1H-pyrazoles. semanticscholar.orgnih.gov In a specific example, 1-adamantyl-3-pyridyl-prop-2-en-1-one reacts with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding trisubstituted 4,5-dihydropyrazole. nih.gov

The reaction conditions for these condensations can vary. While some reactions proceed at room temperature over an extended period, others may require heating. nih.gov The choice of solvent can also influence the reaction outcome. For example, adamantyl chalcone (B49325) can be reacted with 2,4-dinitrophenylhydrazine in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov

Synthesis via Chalcone Epoxide Intermediates and Dinitrophenylhydrazine

An alternative approach involves the use of chalcone epoxides as the three-carbon component for the pyrazole ring construction. This method provides a convenient route to 3,5-diphenyl-1H-pyrazoles. researchgate.netresearchgate.net The reaction proceeds by treating the chalcone epoxide with hydrazine hydrate (B1144303), which leads to the formation of the pyrazole through a simultaneous dehydration step. researchgate.net

This method has been shown to be efficient for the synthesis of various 3,5-diphenyl-1H-pyrazoles. researchgate.netresearchgate.net The use of readily available chalcones, which can be converted to their epoxides, makes this a versatile synthetic strategy. researchgate.net

Directed Functionalization and Nitro Group Introduction Strategies

Another major synthetic route involves the modification of a pre-formed pyrazole ring or the dinitrophenyl moiety. This includes electrophilic nitration, nucleophilic substitution, and arylation reactions.

The direct nitration of a pyrazole ring is a common method for introducing nitro groups. nih.gov The pyrazole ring system is susceptible to electrophilic substitution reactions like nitration. nih.govmasterorganicchemistry.com The conditions for nitration can influence the position and number of nitro groups introduced. nih.gov For instance, the nitration of 1-phenylpyrazole (B75819) and its nitro-derivatives has been studied to understand the kinetics and mechanism of the reaction. rsc.org

Nitrating agents such as a mixture of nitric acid and sulfuric acid are commonly employed. masterorganicchemistry.comresearchgate.net The nitration of 3,5-dinitropyrazole with a mixture of sulfuric and nitric acids yields 3,4,5-trinitro-1H-pyrazole. researchgate.net Similarly, the nitration of 4-methyl-3(5)-nitropyrazole can be achieved to produce dinitro derivatives. researchgate.net The introduction of nitro groups onto the pyrazole ring is a key step in the synthesis of highly nitrated energetic materials. researchgate.net

It is also possible to nitrate (B79036) the phenyl ring of a 1-phenylpyrazole derivative. For example, novel tetrasubstituted pyrazole derivatives with a nitro group on the A-phenol ring have been synthesized through nitration. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing both the pyrazole ring and the dinitrophenyl moiety, especially when they are activated by electron-withdrawing nitro groups. semanticscholar.org

In highly nitrated pyrazoles, a nitro group on the pyrazole ring can be displaced by a nucleophile. For example, in 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, the 5-nitro group of the pyrazole ring is susceptible to substitution by O- or S-nucleophiles. researchgate.net Further reaction with a nucleophile can lead to substitution of a nitro group on the dinitrophenyl ring. researchgate.net Similarly, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the 4-position is regioselectively substituted by various nucleophiles. researchgate.net The regioselectivity of these reactions can be influenced by the structure of the starting material and the reaction conditions. researchgate.net

The dinitrophenyl group itself is highly activated towards nucleophilic attack. This allows for the introduction of various functional groups. For instance, the synthesis of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) was achieved via a nucleophilic substitution reaction of 4-amino-3,5-dinitropyrazole with picryl chloride. d-nb.info

The arylation of pre-functionalized nitropyrazoles with nitro-substituted aromatic compounds provides a direct method for creating the C-N bond between the pyrazole and the dinitrophenyl ring. One such method involves the reaction of NH-azoles, including nitropyrazoles, with 1,3,5-trinitrobenzene in the presence of a base to form N-(3,5-dinitrophenyl)azoles. researchgate.net For example, the arylation of 4-methyl-3(5)-nitropyrazole with 1,3,5-trinitrobenzene yields 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole. researchgate.net

Another approach is the N-arylation of pyrazoles using diaryliodonium salts, which can proceed without a transition-metal catalyst under mild conditions. nih.gov This method offers a rapid way to synthesize N-arylpyrazoles. nih.gov

Regioselective Synthesis and Isomer Control in Dinitrophenyl Pyrazole Formation

The synthesis of substituted pyrazoles often raises the issue of regioselectivity, as the reaction of unsymmetrical reagents can lead to a mixture of isomers. organic-chemistry.orgnih.gov Controlling the regioselectivity is crucial for obtaining the desired product.

In the condensation of hydrazines with 1,3-dicarbonyl compounds, the regioselectivity is often dictated by the difference in reactivity of the two carbonyl groups. The Knorr pyrazole synthesis, a traditional method, can lead to regioisomeric mixtures. organic-chemistry.org However, modern methods have been developed to achieve excellent regioselectivity. For example, the reaction of N-arylhydrazones with nitroolefins provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.orgacs.org The mechanism is believed to involve a stepwise cycloaddition rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.orgacs.org

The use of blocking groups can also control the regioselectivity of functionalization reactions. For instance, in the palladium-catalyzed C-H arylation of pyrazoles, the presence of an ester substituent at the C4 position can act as a blocking group, directing arylation to the C5 position. academie-sciences.fr

In the synthesis of dinitrophenyl pyrazoles, the nitration of a substituted pyrazole can lead to different isomers. The synthesis and characterization of isomeric dinitropyrazoles, such as 3,4-dinitropyrazole, 1,3-dinitropyrazole, and 3,5-dinitropyrazole, have been reported, highlighting the importance of controlling the nitration conditions to obtain the desired isomer. nih.gov

Data Tables

Table 1: Examples of Synthesized 1-(Dinitrophenyl)-1H-pyrazole Derivatives and Related Compounds

| Compound Name | Synthetic Method | Key Reactants | Reference |

| 1-(3,5-Dinitrophenyl)-4-methyl-3-nitropyrazole | Arylation | 4-Methyl-3(5)-nitropyrazole, 1,3,5-Trinitrobenzene | researchgate.net |

| 1-(3,5-Dinitrophenyl)-4-methyl-3,5-dinitropyrazole | Nitration | 1-(3,5-Dinitrophenyl)-4-methyl-3-nitropyrazole | researchgate.net |

| 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) | Nucleophilic Substitution | 4-Amino-3,5-dinitropyrazole, Picryl chloride | d-nb.info |

| 1-(2,4-Dinitrophenyl)-3-aryl-4-(arylsulfanyl)-1H-pyrazoles | Vilsmeier Reaction | 2,4-Dinitrophenylhydrazones of phenacyl aryl sulfides | researchgate.net |

| 3-(4-Methoxy-3-nitrophenyl)-1,5-bis-(4-methoxyphenyl)-4-methyl-1H-pyrazole | Condensation | 1,3-Diketone, 4-Methoxyphenylhydrazine hydrochloride | nih.gov |

| 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole | Cyclization | 1-Phenyl-2-(phenylsulfanyl)-1-ethanone 1-(2,4-dinitrophenyl)hydrazone | nih.govnih.gov |

| 1-(Adamantyl)-3-(pyridin-2-yl)-5-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole | Condensation | 1-Adamantyl-3-pyridyl-prop-2-en-1-one, 2,4-Dinitrophenylhydrazine | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Heterocyclic Protons

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 1-aryl-1H-pyrazoles, the spectrum can be divided into signals arising from the pyrazole ring protons and those from the substituted aromatic ring.

In the case of pyrazole itself, the protons resonate at specific chemical shifts: the H4 proton typically appears as a triplet, while the H3 and H5 protons are seen as a doublet of doublets. chemicalbook.comresearchgate.net For substituted pyrazoles, such as 3-nitropyrazole, the chemical shifts are influenced by the electronic effects of the substituent. For instance, in 3-nitropyrazole, the H4 and H5 protons appear as doublets at approximately 6.96 ppm and 7.96 ppm, respectively, in DMSO-d6. acrhem.org

For analogues like 1-aryl-3,5-diethyl-1H-pyrazoles, the single proton at the C4 position of the pyrazole ring (H4) typically appears as a singlet in the region of δ 6.0-6.1 ppm. rsc.org The protons on the phenyl ring exhibit complex splitting patterns depending on their substitution. In 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the aromatic protons appear as two doublets at δ 7.55 and 7.29 ppm. rsc.org For the titular this compound, one would expect the pyrazole protons (H3, H4, H5) to show distinct signals, with their chemical shifts influenced by the strongly electron-withdrawing dinitrophenyl group. The dinitrophenyl protons would likely appear in the downfield aromatic region, with the H4' proton as a triplet and the H2'/H6' protons as a doublet, reflecting the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazole Analogues

| Compound | Proton | Chemical Shift (ppm) | Solvent |

| 3-Nitropyrazole acrhem.org | H4 | 6.96 (d) | DMSO-d6 |

| H5 | 7.96 (d) | DMSO-d6 | |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | H4 | 6.08 (s) | CDCl₃ |

| Phenyl | 7.42 (m) | CDCl₃ | |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole rsc.org | H4 | 6.05 (s) | CDCl₃ |

| Aryl | 7.55 (d), 7.29 (d) | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies and Chemical Shift Assignments

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. In pyrazole derivatives, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic. For the parent 1H-pyrazole, the C3/C5 carbons resonate at approximately δ 134.7 ppm, while the C4 carbon appears at δ 105.9 ppm. researchgate.net

In substituted analogues, these shifts are altered. For 1-(3-nitrophenyl)-1H-pyrazole, the pyrazole carbon signals are found at δ 141.5 (C3), 108.3 (C4), and 127.8 (C5) ppm in CDCl₃. spectrabase.com The carbons of the nitrophenyl ring also show distinct resonances. A study on a series of 1-(2,4-dinitrophenyl) and 1-(2,4,6-trinitrophenyl) pyrazoles highlights how the substitution pattern on the phenyl ring affects the carbon chemical shifts, which is essential for confirming the structure. acs.org For complex structures like 2-(3-(4-substituted phenyl)-5-(2-chlorophenyl)-1H-pyrazol-1-yl)-3,5-dinitrophenyl tellurium compounds, the pyrazole carbon signals are consistently identified and provide evidence for the proposed structures. researchgate.net

The presence of the two nitro groups in this compound significantly influences the electronic environment of the attached phenyl ring, leading to characteristic downfield shifts for the ipso-carbon (C1') and the carbons bearing the nitro groups (C3' and C5').

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazole Analogues

| Compound | Carbon | Chemical Shift (ppm) | Solvent |

| 1H-Pyrazole researchgate.netchemicalbook.com | C3/C5 | ~134.7 | CD₂Cl₂ |

| C4 | ~105.9 | CD₂Cl₂ | |

| 1-(3-Nitrophenyl)-1H-pyrazole spectrabase.com | C3 | 141.5 | CDCl₃ |

| C4 | 108.3 | CDCl₃ | |

| C5 | 127.8 | CDCl₃ | |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | C3 | 154.7 | CDCl₃ |

| C4 | 103.2 | CDCl₃ | |

| C5 | 145.8 | CDCl₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to establish unambiguous assignments and map the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. A cross-peak between two proton signals in a COSY spectrum indicates that these protons are neighbors in the molecule. This is invaluable for tracing the proton network within the pyrazole and dinitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹JCH coupling). Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular skeleton by identifying longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It reveals correlations between protons and carbons that are two or three bonds apart. For a compound like this compound, HMBC would be instrumental in connecting the pyrazole ring to the dinitrophenyl ring by showing correlations between the pyrazole protons (e.g., H5) and the ipso-carbon of the phenyl ring (C1'). It is also essential for assigning quaternary carbons, which are not visible in HSQC spectra. ktu.edu For instance, studies on other complex pyrazole derivatives have successfully used ¹H-¹³C HMBC to establish correlations between methyl protons and pyrazole ring carbons, confirming their connectivity. ktu.edu

The combined application of COSY, HSQC, and HMBC experiments allows for a step-by-step construction of the molecular structure, resolving ambiguities that may arise from overlapping signals in 1D spectra.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful method for identifying key functional groups. For this compound analogues, the FTIR spectrum is dominated by absorptions from the nitro groups, the aromatic C-H and C=C bonds, and the pyrazole ring vibrations.

The most characteristic bands are those of the nitro (NO₂) group. These appear as two strong absorptions: an asymmetric stretching vibration (νas) typically in the range of 1560-1520 cm⁻¹ and a symmetric stretching vibration (νs) between 1360-1330 cm⁻¹. acrhem.orgnih.gov These bands are definitive indicators of the presence of nitro functionalities in the molecule.

Other important regions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region, arising from both the dinitrophenyl and pyrazole rings.

C-H in-plane and out-of-plane bending: These vibrations in the 1300-600 cm⁻¹ region provide fingerprint information about the substitution pattern of the aromatic ring.

In a study of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine, the asymmetric and symmetric NO₂ stretching vibrations were clearly identified, confirming the extensive nitration of the molecule. d-nb.info

Table 3: Characteristic FTIR Absorption Bands for Nitrated Pyrazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1563–1491 nih.gov |

| Nitro (NO₂) | Symmetric Stretch | 1361–1304 nih.gov |

| Aromatic C=C | Stretch | ~1600–1450 |

| Pyrazole Ring | Stretch | 1420–1402 nih.gov |

| C-N | Stretch | 1217–1100 nih.gov |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For molecules with a center of symmetry, some vibrations may be only Raman active or only IR active (the rule of mutual exclusion).

In a comprehensive study of pyrazole and its mononitro derivatives, both IR and Raman spectra were recorded and assigned with the aid of computational calculations. acrhem.org This dual-spectroscopic approach allows for a more complete assignment of the fundamental vibrational modes. For nitropyrazoles, the strong symmetric stretching of the NO₂ group, which is often very intense in the Raman spectrum, provides a clear diagnostic peak. The ring breathing modes of both the pyrazole and phenyl rings are also typically strong in the Raman spectrum, offering further structural insights. The combined use of FTIR and Raman spectroscopy is therefore highly advantageous for a thorough vibrational analysis of compounds like this compound. acrhem.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to determine the molecular weight and fragmentation patterns of compounds. nih.gov For pyrazole derivatives, LC-MS helps in confirming their successful synthesis and provides insights into their structural components. In the analysis of various pyrazole compounds, the molecular ion peak [M]+ is a key indicator of the molecular weight. nih.gov

For instance, in the characterization of 1-(2,4-dinitrophenyl)-5-ferrocenyl-3-methyl-1H-pyrazole, the LC-MS data revealed the molecular ion peak [M]+ at m/e 432, confirming its molecular weight. nih.gov Similarly, for a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, LC/MS was a crucial part of their characterization. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule. While specific fragmentation data for this compound is not detailed in the provided results, the general approach involves analyzing the breakdown of the molecule under electron ionization. This helps in identifying stable fragments and confirming the presence of the dinitrophenyl and pyrazole rings.

It is worth noting that the polarity and small size of some pyrazole compounds, like 3,4-dimethyl-1H-pyrazole (3,4-DMP), can present challenges in LC-MS analysis, particularly in retaining them on the column and separating them from the sample matrix. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., C–H···O, C–H···N, π–π Stacking, Hydrogen Bonding Networks)

The way molecules are arranged in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal.

In the crystal structure of an analogue, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, weak intermolecular C–H···O interactions are observed, which help in the formation of helical stacks running parallel to the a-axis. nih.gov Similarly, for 1-(2,4-dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole, the crystal structure is stabilized by intermolecular C–H···N interactions. nih.gov

Hydrogen bonding plays a significant role in the crystal packing of many pyrazole derivatives. In the case of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a variety of hydrogen bonding contacts, including N–H···O=C, N–H···OMe, and N–H···S, are observed. mdpi.com The presence of both hydrogen bond donors (N-H) and acceptors (O, N, S) allows for the formation of extensive hydrogen bonding networks that can dictate the dimensionality of the supramolecular architecture. mdpi.comresearchgate.net

Pi-pi (π–π) stacking is another important interaction that influences crystal packing, particularly in aromatic compounds. In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π interactions between translationally related molecules are the most prominent intermolecular forces, leading to the formation of columns along the b-axis with a centroid-centroid separation of 3.8653 (2) Å. researchgate.net

The table below summarizes the key crystallographic data for an analogue of the target compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | C–H···O | nih.gov |

Conformational Analysis, Dihedral Angles, and Molecular Planarity

Conformational analysis of this compound analogues reveals important details about the spatial orientation of the different ring systems within the molecule. The dihedral angles between the planes of the pyrazole ring and the attached phenyl or dinitrophenyl rings are key parameters in describing the molecular conformation.

For 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole ring and the dinitrophenyl ring is 46.95 (5)°. The two phenyl rings at positions 3 and 5 of the pyrazole make dihedral angles of 39.61 (8)° and 9.4 (1)°, respectively, with the central pyrazole ring. nih.gov In another analogue, 1-(2,4-dinitrophenyl)-5-ferrocenyl-3-methyl-1H-pyrazole, the pyrazole and dinitrophenyl rings have a dihedral angle of 53.61 (6)°. nih.gov The twisting of the rings out of a common plane is a common feature in these types of molecules and is often a result of steric hindrance between substituents. d-nb.info

The pyrazole ring itself is generally found to be planar. nih.govresearchgate.net In 1-(2,4-dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole, the planarity of the pyrazole ring is confirmed, and the sum of the angles at the N1 atom is consistent with sp2 hybridization. nih.gov The bond lengths within the pyrazole ring often indicate electron delocalization. nih.gov

The table below presents selected dihedral angles for some 1-(dinitrophenyl)-1H-pyrazole analogues.

| Compound | Dihedral Angle (Pyrazole/Dinitrophenyl) | Dihedral Angle (Pyrazole/Phenyl 1) | Dihedral Angle (Pyrazole/Phenyl 2) | Reference |

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 46.95 (5)° | 39.61 (8)° | 9.4 (1)° | nih.gov |

| 1-(2,4-Dinitrophenyl)-5-ferrocenyl-3-methyl-1H-pyrazole | 53.61 (6)° | - | - | nih.gov |

| 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole | 26.18 (10)° | 41.12 (10)° | - | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. bohrium.comresearchgate.net

For a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, elemental analysis was performed as part of their characterization. nih.gov Similarly, for 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP), elemental analysis confirmed the successful synthesis of the high-purity compound with minimal deviation from the calculated elemental composition. d-nb.info This technique was also used to characterize novel pyrazole chalcones.

The results of elemental analysis are typically compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correct stoichiometric composition of the compound.

The table below shows the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 43.56% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.44% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 22.58% |

| Oxygen | O | 15.999 | 4 | 63.996 | 25.79% |

| Total | 234.171 | 100.00% |

Computational Chemistry and Theoretical Studies on 1 3,5 Dinitrophenyl 1h Pyrazole Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural, electronic, and reactive properties of molecular systems. For 1-(3,5-dinitrophenyl)-1H-pyrazole, these computational approaches provide a detailed understanding of its fundamental characteristics at the atomic level.

Geometry Optimization and Electronic Structure Analysis

Theoretical investigations using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. rsc.orgresearchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, in a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole (B372694) ring is planar, and the benzene (B151609) ring is twisted out of this plane, forming a significant dihedral angle. researchgate.net Similarly, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95 (5)°. nih.gov These optimized geometries are crucial for accurately predicting other molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. unar.ac.id The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed over the phenyl ring substituents. unar.ac.id

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap generally indicates higher chemical reactivity. nih.gov In a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.02 to 3.83 eV. unar.ac.id The introduction of nitro groups, as in this compound, is expected to lower the LUMO energy and decrease the HOMO-LUMO gap, thereby enhancing its electrophilic character. unar.ac.id

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

Table 1. Frontier molecular orbital energies for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (M1-M6 and Ma), calculated at the B3LYP/6-31G(d,p) level of theory. unar.ac.id

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are prone to nucleophilic attack. unar.ac.idnih.gov Green regions signify neutral potential. unar.ac.id

For pyrazole derivatives, the negative potential is often localized over nitrogen atoms and any oxygen atoms in substituents, such as the nitro groups in this compound. unar.ac.idnih.gov These sites are therefore predicted to be the primary centers for electrophilic interactions. Conversely, the hydrogen atoms of the pyrazole and phenyl rings typically exhibit positive potential, making them susceptible to nucleophilic attack. MEP analysis has been successfully used to explain the stacking and self-assembly of molecules and their orientation in crystals. unar.ac.id

Tautomerism and Isomerism in Pyrazole Derivatives

Tautomerism, the interconversion of structural isomers, is a fundamental concept in the chemistry of pyrazoles. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a particularly important phenomenon.

Theoretical Investigation of Annular Tautomerism in 1H-Pyrazoles

Theoretical studies, often using DFT methods, are instrumental in understanding the factors that govern annular tautomerism in 1H-pyrazoles. nih.govnih.gov These calculations can determine the relative energies of the different tautomers and the energy barriers for their interconversion. For asymmetrically substituted pyrazoles, one tautomer is generally more stable than the other.

The stability of a particular tautomer is influenced by a combination of factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and aromaticity of the pyrazole ring. nih.govnih.gov For example, in a study of 3(5)-disubstituted-1H-pyrazoles, it was found that the presence of a nitro group favored the tautomer where the nitro group was at position 3 and the other substituent at position 5. nih.gov In the solid state, the crystal packing forces and intermolecular interactions also play a crucial role in determining which tautomer is present. rsc.orgrsc.org

Solvent Effects on Tautomeric Equilibria and Stability

The solvent environment can have a profound impact on the position of the tautomeric equilibrium and the relative stability of the tautomers. nih.govrsc.org Solvents can influence the equilibrium by differentially solvating the tautomers, thereby altering their relative energies. rsc.org Polar solvents, and those capable of forming hydrogen bonds, can significantly affect the tautomeric balance. nih.govnih.gov

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. By modeling the electronic structure, chemists can predict how the molecule will interact with other reagents, guiding synthetic efforts and explaining observed chemical behavior.

The reactivity of this compound is governed by the electronic properties of its two constituent rings: the electron-rich pyrazole ring and the electron-deficient 3,5-dinitrophenyl ring. Computational models, particularly those that calculate the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), are crucial for predicting the most likely sites for chemical attack.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are susceptible to nucleophilic attack.

For this compound, MEP analysis is expected to show:

High Negative Potential: The most negative regions are localized around the oxygen atoms of the two nitro groups on the phenyl ring. These sites are the most attractive for electrophiles and are involved in intermolecular interactions.

High Positive Potential: The dinitrophenyl ring, heavily influenced by the electron-withdrawing nitro groups, exhibits a significant region of positive potential. This makes the aromatic carbons, particularly those ortho and para to the nitro groups, highly susceptible to nucleophilic aromatic substitution (SNAr). The hydrogen atoms on the phenyl ring will also show positive potential.

Pyrazole Ring Reactivity: The pyrazole ring itself is an electron-rich heterocycle. researchgate.net In substituted pyrazoles, electrophilic attack generally occurs at the C4 position, provided it is unsubstituted. nih.govresearchgate.net The nitrogen atoms also influence reactivity; the pyridine-like nitrogen (N2) is typically the site of protonation or coordination. researchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

LUMO: The LUMO represents the region where the molecule can accept electrons. For nucleophilic attack, the reaction is favored at the atom(s) where the LUMO has the largest coefficient. In nitrophenyl-substituted heterocycles, the LUMO is typically centered on the electron-deficient nitrophenyl ring, further supporting its role as the primary site for nucleophilic attack. nih.gov

HOMO: The HOMO is where the molecule's most available electrons reside. For electrophilic attack, the reaction is favored at the atom(s) with the largest HOMO coefficient. This is expected to be on the more electron-rich pyrazole ring.

Therefore, computational modeling predicts a clear distinction in reactivity: the dinitrophenyl ring is the site for nucleophilic attack, while the C4 position of the pyrazole ring is the most probable site for electrophilic attack.

Density Functional Theory (DFT) calculations are a cornerstone for studying reaction mechanisms, allowing for the location of transition states (TS) and the calculation of their energies. mdpi.com The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with a nucleophile is a classic SNAr process. The mechanism generally involves the formation of a high-energy intermediate known as a Meisenheimer complex. rsc.org Computational studies can model this pathway:

Reactant Complex: Initial formation of a complex between the pyrazole derivative and the nucleophile.

Transition State 1 (TS1): The nucleophile attacks the electron-deficient phenyl ring, leading to the formation of the Meisenheimer complex. This is often the rate-determining step.

Intermediate: The stable, anionic Meisenheimer complex, where the negative charge is delocalized by the nitro groups.

Transition State 2 (TS2): The leaving group (in this case, a nitro group, though less common than a halide) departs.

Product Complex: The final substituted product is formed.

DFT calculations on related azole-aryl fluoride (B91410) reactions show that these mechanisms can exist on a continuum between a fully stepwise process (with a stable intermediate) and a concerted one (where bond formation and breaking occur in a single step). dntb.gov.ua The calculated activation energies dictate which pathway is favored.

Thermal Decomposition: Nitropyrazole derivatives are often energetic materials, and their thermal stability is a key property. The initial step in the thermal decomposition of nitroaromatic compounds is typically the homolytic fission of the C-NO₂ bond. scispace.com The activation energy for this process can be calculated. For the closely related compound 4-amino-3,5-dinitro-1H-pyrazole, the activation energy for the first stage of decomposition was determined to be relatively low at 108.8 kJ/mol, indicating its potential hazard. scispace.com Similar calculations for this compound would be crucial to assess its thermal stability.

Table 4.3.1: Representative Calculated Activation Energies for Related Pyrazole Reactions

| Reaction Type | Compound | Method | Activation Energy (Ea) | Reference |

| Annular Proton Transfer | 4-Substituted Pyrazoles | CAM-B3LYP/MP2 | 47.8–55.5 kcal/mol (200-232 kJ/mol) | mdpi.com |

| Thermal Decomposition | 4-Amino-3,5-dinitro-1H-pyrazole | Kissinger Method (DSC) | 108.8 kJ/mol | scispace.com |

| Tautomer Transformation | 2H-pyrazole to 1H-pyrazole (Methanol assisted) | DFT | 23.5 kcal/mol (98.3 kJ/mol) | researchgate.net |

Prediction of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are in high demand for applications in photonics, telecommunications, and optical computing. researchgate.net Organic molecules featuring an electron donor (D) group and an electron acceptor (A) group connected by a π-conjugated system (a D-π-A structure) often possess large NLO properties.

In this compound, the pyrazole ring can act as an electron donor, while the dinitrophenyl group is a powerful electron acceptor. The bond connecting the two rings provides the π-conjugation pathway. This D-π-A arrangement suggests that the molecule could have significant NLO activity.

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). Computational chemistry, using DFT and time-dependent DFT (TD-DFT), is a standard method for predicting these properties. nih.govresearchgate.net Calculations typically determine the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO response.

Table 4.4.1: Calculated NLO Properties for Structurally Related Compounds

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³¹ esu] | Reference |

| Pyrene-dinitrophenyl-imidazole derivative | ωB97XD/6311++G(d,p) | 10.99 | 93.65 | 368.02 | researchgate.net |

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.24 | 14.61 | 29.83 | mdpi.com |

| Urea (Reference) | ωB97XD/6311++G(d,p) | 4.56 | 4.89 | 3.73 | researchgate.net |

Note: The values demonstrate that incorporating a dinitrophenyl group into a π-conjugated system can lead to exceptionally large hyperpolarizability values.

QTAIM (Quantum Theory of Atoms in Molecules) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms, bonds, and molecular structure. researchgate.netpitt.edu By locating critical points in the electron density, QTAIM provides a rigorous, quantitative description of chemical bonding.

A bond critical point (BCP) is a point of minimum electron density along the path between two bonded atomic nuclei (the bond path). researchgate.net The properties of the electron density at the BCP are used to characterize the nature and strength of the interaction. Key QTAIM descriptors include:

ρ(r): The electron density at the BCP. Higher values indicate a stronger, shared-electron (covalent) interaction.

∇²ρ(r): The Laplacian of the electron density. A negative value (∇²ρ(r) < 0) indicates a concentration of electron density, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces.

H(r): The total energy density. The sign of H(r) can also help distinguish between shared and closed-shell interactions.

For this compound, a QTAIM analysis would provide detailed insight into its intramolecular bonding:

C-C and C-N bonds: The bonds within the pyrazole and phenyl rings, as well as the N-N bond in the pyrazole and the C-N bonds of the nitro groups, would be characterized. These are expected to show features of strong covalent bonds (high ρ(r), negative ∇²ρ(r)).

Inter-ring C-N bond: The C-N bond connecting the phenyl and pyrazole rings is of particular interest. The ellipticity at this BCP, another QTAIM parameter, would quantify the extent of π-conjugation between the two rings, which is crucial for both reactivity and NLO properties. nih.gov

C-NO₂ bonds: Analysis of the C-NO₂ bonds is important for understanding the stability of energetic materials. QTAIM can precisely characterize the strength and nature of this "trigger linkage". nih.gov

Intramolecular Interactions: QTAIM can also identify and characterize weaker, non-covalent interactions, such as potential hydrogen bonds between a C-H on the pyrazole ring and an oxygen of a nearby nitro group, which can influence the molecule's preferred conformation.

Table 4.5.1: Expected QTAIM Topological Properties for Bonds in this compound

| Bond Type | Expected Nature of Interaction | Electron Density ρ(r) | Laplacian ∇²ρ(r) |

| Aromatic C-C | Covalent | High | Negative |

| Pyrazole C=N | Polar Covalent | High | Negative |

| Pyrazole N-N | Polar Covalent | High | Negative |

| Inter-ring C-N | Polar Covalent | Medium-High | Negative |

| Phenyl C-NO₂ | Polar Covalent | Medium-High | Negative |

| Intramolecular C-H···O | Weak, closed-shell (H-bond) | Low | Positive |

This table is illustrative, based on general principles of QTAIM analysis applied to similar structures. Specific values would require dedicated DFT calculations.

Reactivity and Derivatization Strategies for 1 3,5 Dinitrophenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., halogenation, nitration at C4)

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most reactive site. researchgate.netnih.gov This is due to the stabilizing effect of the two nitrogen atoms on the cationic intermediate formed during the substitution. wikipedia.org

Halogenation: The halogenation of pyrazoles primarily occurs at the C4 position. researchgate.net Direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as halogenating agents. beilstein-archives.org For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with N-chlorosuccinimide (NCS) in DMSO at room temperature yields the corresponding 4-chloro derivatives. beilstein-archives.org It is often necessary for the C4 position to be unsubstituted for this reaction to proceed efficiently. researchgate.net

Nitration: The nitration of pyrazoles can be accomplished using various nitrating agents. A common method involves the use of nitric acid in combination with trifluoroacetic anhydride, which has been shown to be effective for a range of five-membered heterocycles, including pyrazoles, affording mononitro derivatives. researchgate.net Another approach is the nitration of pyrazole with a mixture of nitric and sulfuric acids to produce N-nitropyrazole, which can then undergo rearrangement to yield 3-nitropyrazole. nih.gov For 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole, further nitration leads to the formation of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Dinitrophenyl Moiety

The 3,5-dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ). youtube.commasterorganicchemistry.com In these reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group, which in this case can be one of the nitro groups.

The presence of electron-withdrawing groups in the ortho and para positions to the leaving group significantly accelerates the reaction. masterorganicchemistry.comlibretexts.org In the case of 1-(3,5-dinitrophenyl)-1H-pyrazole, the pyrazole ring itself acts as a substituent. Nucleophilic attack can lead to the substitution of one of the nitro groups on the dinitrophenyl ring. For example, the reaction of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole with nucleophiles like phenolate (B1203915) or ethoxide ions can result in the substitution of a nitro group on the benzene (B151609) ring after the initial substitution of the 5-nitro group on the pyrazole ring. researchgate.net The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Functionalization and Modification of Nitro Groups (e.g., reduction to amino groups)

The nitro groups on the dinitrophenyl ring can be chemically modified, most commonly through reduction to amino groups. This transformation is a valuable tool for introducing new functional groups and building more complex molecules. A variety of reducing agents can be employed to achieve this conversion.

The selective reduction of one or more nitro groups in polynitroaromatic compounds is a key synthetic strategy. For instance, 1,3,5-trinitrobenzene (B165232) can be selectively reduced to 3,5-dinitroaniline, 1,3-diamino-5-nitrobenzene, or 1,3,5-triaminobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of iron chloride and charcoal. researchgate.net Similar strategies can be applied to this compound. Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation (using catalysts like Raney nickel or palladium-on-carbon), and the use of metal reductants like iron in acidic media or tin(II) chloride. wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can allow for the selective reduction of one or both nitro groups.

Metal-Catalyzed C-H Functionalization of Pyrazole Derivatives.nih.govrsc.org

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds to the pyrazole ring, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org

The direct C-H arylation of pyrazoles allows for the formation of C-C bonds at specific positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. For N-protected pyrazoles, direct C-H arylation can occur with good selectivity at the C5-position. acs.org Sequential arylation at different positions of the pyrazole ring can be achieved, providing access to multi-substituted pyrazoles. acs.orgnih.gov The development of methods for the site-selective mono-, di-, and triarylation of pyrazolones with diaryliodonium salts further highlights the control that can be achieved in these transformations. rsc.org

Directing groups play a crucial role in controlling the regioselectivity of C-H activation reactions. rsc.org The pyrazole ring itself can act as a directing group, facilitating C-H activation at specific positions. nih.govnih.gov For instance, in palladium-catalyzed reactions, the pyrazole moiety can direct the arylation of sp² and even sp³ C-H bonds. nih.gov The presence of other directing groups within the molecule can lead to complex and orchestrated C-H activation cascades, enabling the rapid assembly of intricate molecular architectures. nih.gov The interplay between different directing groups can be harnessed to achieve high levels of control over the reaction outcome. nih.gov

Ring Transformations and Rearrangement Reactions Involving the Pyrazole Core

The pyrazole ring, while generally stable, can undergo ring transformations and rearrangements under specific conditions. These reactions can lead to the formation of other heterocyclic systems. For example, pyrazoles can undergo ring expansion reactions. A notable example is the Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds, which leads to the formation of 1,2-dihydropyrimidines through a carbenoid insertion into the N-N bond. acs.org This represents a novel approach to synthesizing six-membered heterocyclic rings from five-membered precursors. Additionally, certain pyrazole derivatives can be synthesized through the ring transformation of other heterocyclic systems, such as the conversion of 3-halo-1,2,4-triazines. nih.gov

Advanced Chemical Applications of 1 3,5 Dinitrophenyl 1h Pyrazole in Materials and Coordination Chemistry

Supramolecular Assembly and Crystal Engineering Principles

The non-covalent interactions involving 1-(3,5-dinitrophenyl)-1H-pyrazole are fundamental to its role in crystal engineering, enabling the construction of predictable and well-defined solid-state structures.

Design of Ordered Crystalline Architectures Based on Hydrogen Bonding and π-π Interactions

Furthermore, the electron-deficient nature of the dinitrophenyl ring and the electron-rich character of the pyrazole (B372694) ring promote strong π-π stacking interactions. These interactions, where the aromatic rings arrange themselves in a parallel or offset fashion, play a crucial role in stabilizing the crystal structure. In some pyrazole derivatives, these π-π interactions lead to the formation of supramolecular chains along a crystallographic axis. researchgate.net The interplay between hydrogen bonding and π-π stacking allows for a high degree of control over the molecular arrangement, leading to the formation of well-defined, helical, or sheet-like architectures in the solid state. nih.govnih.gov

Exploration of Polymorphism and Co-crystallization Strategies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are important areas of investigation in crystal engineering. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the principles of supramolecular assembly suggest its potential for forming different polymorphs under varying crystallization conditions. The balance between hydrogen bonding and π-π interactions can be subtly altered by factors such as solvent and temperature, potentially leading to different packing arrangements.

Co-crystallization strategies involving pyrazole derivatives have been successfully employed to create novel materials with tailored properties. By introducing a co-former molecule that can participate in hydrogen bonding or other non-covalent interactions with the pyrazole and dinitrophenyl moieties, it is possible to design new crystalline solids with modified physical and chemical characteristics.

Coordination Chemistry of this compound as a Ligand

The pyrazole moiety in this compound provides a versatile coordination site for metal ions, making it a valuable ligand in coordination chemistry. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can readily coordinate to a variety of transition metals, leading to the formation of stable metal complexes with diverse geometries and electronic properties. researchgate.netacs.org

Synthesis and Characterization of Metal Complexes with Pyrazole Derivatives

Metal complexes of pyrazole derivatives are typically synthesized by reacting the pyrazole ligand with a metal salt in a suitable solvent. nih.govjchemlett.comsaudijournals.com The resulting complexes can be isolated as crystalline solids and characterized by a range of analytical techniques.

Table 1: Spectroscopic and Analytical Methods for Characterization

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies the coordination of the pyrazole nitrogen to the metal ion through shifts in the N-H and C=N stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution and confirms the coordination of the ligand. |

| UV-Visible Spectroscopy | Elucidates the electronic transitions within the metal complex, offering insights into its electronic structure. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirms the stoichiometric ratio of the metal and ligand in the complex. |

The synthesis of these complexes often involves straightforward procedures, such as refluxing a mixture of the ligand and the metal salt. nih.govjchemlett.com The choice of metal and reaction conditions can influence the final structure and nuclearity of the complex, leading to mononuclear, dinuclear, or polynuclear species. researchgate.net

Investigation of Ligand Field Effects and Electronic Properties in Metal-Pyrazole Complexes

The electronic properties of metal complexes containing this compound are significantly influenced by the strong electron-withdrawing nature of the dinitrophenyl group. This substituent has a profound effect on the electronic environment of the coordinating pyrazole ring, which in turn affects the ligand field strength and the properties of the resulting metal complex.

Coordination of the pyrazole nitrogen to a metal center increases the Brønsted acidity of the pyrazole N-H proton. nih.gov The electron-withdrawing nitro groups on the phenyl ring further enhance this effect, making the ligand a weaker σ-donor compared to unsubstituted or electron-donating group-substituted pyrazoles. This modification of the ligand's electronic properties directly impacts the ligand field splitting of the metal d-orbitals. A weaker ligand field generally results in smaller d-orbital splitting, which can influence the spin state, magnetic properties, and spectroscopic features of the metal complex. The investigation of these ligand field effects is crucial for understanding the reactivity and potential applications of these metal-pyrazole complexes.

Development as Precursors for Energetic Materials

The high nitrogen content and the presence of multiple nitro groups in this compound make it and its derivatives attractive precursors for the synthesis of energetic materials. rsc.org These compounds can serve as building blocks for more complex, high-energy-density materials (HEDMs).

The synthesis of energetic materials from pyrazole precursors often involves nucleophilic substitution reactions to introduce further energetic functionalities or to link multiple pyrazole rings together. rsc.orgd-nb.info For example, derivatives of dinitropyrazole have been used to synthesize highly thermally stable energetic compounds. rsc.orgresearchgate.net The thermal stability of these materials is a critical property, with some pyrazole-based energetic compounds exhibiting decomposition temperatures well above 200°C. rsc.org

Table 2: Properties of an Energetic Compound Derived from a Dinitropyrazole Precursor

| Property | Value |

| Decomposition Temperature | 215-340 °C rsc.org |

| Calculated Detonation Velocity | 8236-9167 m/s rsc.org |

| Calculated Detonation Pressure | 26.5-37.8 GPa rsc.org |

The energetic performance of these materials, often evaluated by their detonation velocity and pressure, can be comparable or even superior to some commonly used explosives, highlighting the potential of pyrazole-based compounds in this field. rsc.org Research in this area focuses on balancing energetic performance with sensitivity to stimuli like impact and friction to develop safer and more effective energetic materials. d-nb.info

Potential Applications in Synthetic Fiber Chemistry

There is currently no available scientific literature detailing the application or potential use of this compound in the field of synthetic fiber chemistry. Research into the modification of polymers or its use as an additive in fiber manufacturing has not been reported for this specific compound.

Role in Corrosion Inhibition Studies (e.g., for copper alloys)

No specific studies or research findings concerning the role of this compound as a corrosion inhibitor for copper or its alloys have been identified in the available literature. While pyrazole derivatives are generally investigated for their anti-corrosion properties due to the presence of nitrogen heteroatoms, research has not been extended to this particular compound. mdpi.com

Due to the absence of specific research data for this compound in the requested areas, no detailed research findings or data tables can be generated.

Future Perspectives and Emerging Research Directions for 1 3,5 Dinitrophenyl 1h Pyrazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 1-(3,5-dinitrophenyl)-1H-pyrazole will likely focus on moving away from classical condensation reactions, which may involve harsh conditions or hazardous reagents, towards more sustainable and elegant synthetic strategies.

Key areas of exploration include:

Catalyst-Driven Multicomponent Reactions: Iron-catalyzed multicomponent synthesis is an emerging sustainable method for creating substituted pyrazoles from simple feedstocks like alcohols. rsc.orgresearchgate.netrsc.org Future work could adapt these iron-catalyzed dehydrogenative coupling reactions to construct the this compound scaffold, potentially reducing the reliance on pre-functionalized starting materials and noble metal catalysts. rsc.orgresearchgate.net

Green Solvents and Conditions: A significant push is being made toward using green solvents, such as water, in chemical synthesis. tandfonline.comthieme-connect.com Research into catalyst-free, one-pot syntheses in aqueous media could offer an environmentally friendly route to pyrazole (B372694) derivatives. tandfonline.comthieme-connect.com Applying these principles to the synthesis of this compound would significantly improve the green credentials of its production.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Implementing a flow-based synthesis for the nitration and cyclization steps required to produce this compound could lead to higher yields, better purity, and a safer manufacturing process.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Iron-Catalyzed Multicomponent Synthesis | Use of biomass-derived alcohols, avoidance of noble metals, reduced waste. rsc.orgrsc.org | Adapting existing protocols to incorporate dinitrophenylhydrazine or related precursors. |

| Aqueous Media Synthesis | Environmentally benign, potential for catalyst-free reactions, improved safety. tandfonline.comthieme-connect.com | Overcoming solubility challenges of nonpolar reactants in water. |

| Continuous Flow Chemistry | Precise control of reaction time, temperature, and mixing; enhanced safety for energetic compounds; improved scalability. researchgate.net | Designing and optimizing a multi-step flow reactor for nitration and pyrazole formation. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Dynamic Process Understanding

To optimize the novel synthetic pathways mentioned above, a detailed understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced spectroscopic techniques are moving out of the analytical lab and into the reaction vessel, providing real-time insights.

Future research will likely involve:

In Situ NMR and Mass Spectrometry: Techniques like FlowNMR and Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allow for the non-invasive, real-time monitoring of chemical reactions. researchgate.netshimadzu.com Applying these methods to the synthesis of this compound would enable researchers to track the consumption of reactants and the formation of products and transient intermediates on-the-fly. mpg.de

Spectroscopic Monitoring of Nitration: The introduction of the dinitro groups is a critical step. Surface-Enhanced Raman Spectroscopy (SERS) and other vibrational spectroscopy techniques can be used to monitor nitration processes. nih.gov Real-time monitoring of the nitration of the phenyl ring precursor would allow for precise control over the degree and regioselectivity of nitration, preventing the formation of unwanted isomers.

2D NMR for Structural Elucidation: Advanced techniques such as 2D NMR (COSY, HETCOR) are powerful tools for the unambiguous structural determination of complex molecules and can be used to fully characterize the final product and any isolated intermediates or byproducts.

| Spectroscopic Technique | Application in this compound Chemistry | Anticipated Outcome |

| Flow NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation during synthesis. researchgate.net | Detailed kinetic data, identification of reaction intermediates, and mechanism elucidation. mpg.de |

| PESI-MS | Rapid, direct analysis of reaction mixtures without chromatographic separation. shimadzu.com | High-throughput screening of reaction conditions and rapid identification of products. |

| Raman/SERS | In situ monitoring of the nitration step to form the dinitrophenyl group. nih.govsolubilityofthings.com | Precise control over the reaction endpoint and minimization of over- or under-nitrated byproducts. |

| 2D NMR Spectroscopy | Unambiguous confirmation of the molecular structure and regiochemistry. | High-confidence structural assignment of the final compound and any impurities. |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthesis

The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in materials discovery and synthesis design. For this compound, AI and machine learning (ML) offer powerful predictive and planning tools.

Emerging trends in this area include:

Property Prediction: Machine learning models, such as random forests and deep neural networks, can be trained on existing data for nitrogen heterocycles and energetic materials to predict the properties of new compounds. mdpi.comrepec.orgnih.govnih.gov For this compound, ML models could predict key characteristics like density, heat of formation, and potential bioactivity, guiding experimental efforts toward the most promising applications. mdpi.comresearchgate.net

AI-Powered Retrosynthesis: Retrosynthesis, the process of planning a synthesis backward from the target molecule, is being revolutionized by AI. engineering.org.cngrace.com AI platforms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound that a human chemist might not consider. chemcopilot.comarxiv.orgnih.gov This can significantly accelerate the discovery of new, more efficient synthetic pathways. grace.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML algorithms (e.g., Random Forest, Neural Networks) trained on chemical databases to estimate physical, chemical, and biological properties. repec.orgnih.gov | Rapidly screen for potential applications (e.g., energetic material, pharmaceutical lead) before synthesis, saving time and resources. mdpi.com |

| Retrosynthesis | Employing AI models to deconstruct the target molecule and propose viable synthetic pathways from available starting materials. engineering.org.cnchemcopilot.com | Discovery of more efficient, cost-effective, and innovative synthetic routes; overcoming challenges in traditional synthesis design. grace.com |

Computational Design of Targeted Pyrazole Architectures with Desired Properties

Before committing to laborious synthesis, computational chemistry allows for the in silico design and evaluation of molecules. This is particularly relevant for compounds like this compound, where the dinitrophenyl group suggests potential applications as an energetic material.

Future directions will heavily rely on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties, including molecular structure, formation enthalpy, and electronic properties. acs.org These calculations can predict the stability and energy content of this compound and its derivatives, assessing their potential as energetic materials. acs.orgresearchgate.net

High-Throughput Virtual Screening: Computational power now allows for the rapid screening of large virtual libraries of compounds. researchgate.net Researchers can design a virtual library of pyrazole architectures with various substituents on both the pyrazole and phenyl rings and use computational methods to screen for molecules with specific desired properties, such as high detonation performance or specific biological interactions. acs.org